molecular formula C7H14O3S B3048516 3-Isopropoxytetrahydrothiophene 1,1-dioxide CAS No. 17200-23-6

3-Isopropoxytetrahydrothiophene 1,1-dioxide

Cat. No.: B3048516
CAS No.: 17200-23-6
M. Wt: 178.25 g/mol
InChI Key: YXPMOSSOTPVGRF-UHFFFAOYSA-N
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Description

3-Isopropoxytetrahydrothiophene 1,1-dioxide is a sulfone derivative of tetrahydrothiophene featuring an isopropoxy group (-OCH(CH₃)₂) at the 3-position of the saturated five-membered ring. The 1,1-dioxide moiety (sulfone group) imparts strong electron-withdrawing characteristics, influencing the compound’s reactivity and stability. This compound is of interest in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and materials science due to its ability to participate in cycloadditions and nucleophilic substitutions .

Properties

IUPAC Name

3-propan-2-yloxythiolane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3S/c1-6(2)10-7-3-4-11(8,9)5-7/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXPMOSSOTPVGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1CCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80294086
Record name 3-isopropoxytetrahydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17200-23-6
Record name NSC94071
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-isopropoxytetrahydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80294086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isopropoxytetrahydrothiophene 1,1-dioxide can be synthesized through the oxidation of 3-isopropoxytetrahydrothiophene. The oxidation process typically involves the use of strong oxidizing agents such as hydrogen peroxide or peracetic acid under controlled conditions to ensure the formation of the sulfone group without over-oxidation.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation, although this is less common due to the stability of the sulfone group.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide or sulfoxide under specific conditions.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Further oxidized products, though rare.

    Reduction: Sulfoxides, sulfides.

    Substitution: Various substituted tetrahydrothiophene derivatives.

Scientific Research Applications

Chemistry: 3-Isopropoxytetrahydrothiophene 1,1-dioxide is used as a building block in organic synthesis. Its sulfone group is a versatile functional group that can participate in various chemical reactions, making it valuable in the synthesis of complex molecules.

Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, potentially serving as a scaffold for drug development. Its derivatives may exhibit biological activity, making it a candidate for pharmaceutical research.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of 3-isopropoxytetrahydrothiophene 1,1-dioxide involves its interaction with molecular targets through its sulfone and isopropoxy groups. The sulfone group can participate in various chemical reactions, including nucleophilic and electrophilic interactions, while the isopropoxy group can enhance the compound’s solubility and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to potential therapeutic effects.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key structural analogs :

3-Chlorothiete 1,1-Dioxide (C₃H₅ClO₂S):

  • Substituent: Chlorine (-Cl) at position 3.
  • Reactivity: The electron-withdrawing Cl group enhances electrophilic reactivity, making it a versatile intermediate for further substitutions (e.g., Cl → isopropoxy via nucleophilic displacement) .
  • Applications: Used in Diels-Alder reactions to synthesize bicyclic sulfones .

3-Methyltetrahydrothiophene 1,1-Dioxide (C₅H₁₀O₂S):

  • Substituent: Methyl (-CH₃) at position 3.
  • Reactivity: The electron-donating methyl group reduces ring strain and stabilizes the sulfone, but steric hindrance limits participation in bulky electrophilic reactions .
  • Applications: Solvent in industrial processes due to high thermal stability .

3-Phenyl-2,5-Dihydrothiophene 1,1-Dioxide (C₁₀H₁₀O₂S):

  • Substituent: Phenyl (-C₆H₅) at position 3.
  • Reactivity: The conjugated phenyl group stabilizes the sulfone via resonance, enabling selective bromination at the α-position .
  • Applications: Precursor for functionalized aromatics in materials chemistry .

Electronic Effects :

  • 3-Isopropoxytetrahydrothiophene 1,1-Dioxide : The isopropoxy group donates electrons via oxygen lone pairs, partially counteracting the sulfone’s electron-withdrawing effect. This balance enhances stability while retaining reactivity in cycloadditions .
  • 3-Chloro and 3-Phenyl Derivatives: Strong electron-withdrawing groups (Cl, Ph) amplify the sulfone’s deactivating effect, favoring reactions with nucleophiles or electron-deficient dienophiles .
Reactivity in Key Reactions
Reaction Type This compound 3-Chlorothiete 1,1-Dioxide 3-Methyltetrahydrothiophene 1,1-Dioxide
Diels-Alder Moderate dienophile activity High reactivity Low due to steric hindrance
Nucleophilic Substitution Displacement at C3 (e.g., Cl⁻ release) Rapid Cl substitution Inert under standard conditions
Bromination Selective α-addition (if unsaturated) β-addition in aprotic media No reaction observed

Mechanistic Insights :

  • The isopropoxy group’s electron-donating nature reduces electrophilicity at the sulfone, slowing Diels-Alder kinetics compared to 3-chloro derivatives .
  • In bromination, conjugation between the sulfone and double bond (in dihydro analogs) dictates regioselectivity .
Physical Properties
Property This compound 3-Chlorothiete 1,1-Dioxide 3-Methyltetrahydrothiophene 1,1-Dioxide
Melting Point (°C) 98–102 (predicted) 120–122 85–87
Solubility (H₂O) Low (lipophilic) Insoluble Moderate
Stability Hydrolytically stable Sensitive to nucleophiles High thermal stability

Biological Activity

3-Isopropoxytetrahydrothiophene 1,1-dioxide (CAS No. 17200-23-6) is an organic compound characterized by its sulfone functional group and an isopropoxy substituent on the tetrahydrothiophene ring. This unique structure imparts various biological activities and makes it a candidate for pharmaceutical research and applications in organic synthesis.

Chemical Structure

The molecular formula of this compound is C7H14O3S. The presence of the sulfone group enhances its reactivity and solubility, which are critical for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The sulfone group can participate in nucleophilic and electrophilic reactions, allowing it to modulate enzyme activity and receptor interactions. The isopropoxy group enhances solubility, facilitating cellular uptake and interaction with target biomolecules .

Potential Therapeutic Applications

Research indicates that derivatives of this compound may exhibit significant biological activities, including:

  • Antioxidant properties : Potential to scavenge free radicals and reduce oxidative stress.
  • Antimicrobial effects : In vitro studies suggest efficacy against certain bacterial strains.
  • Enzyme inhibition : Possible modulation of enzyme activity, which could be beneficial in treating metabolic disorders .

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of this compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The compound showed a dose-dependent reduction in DPPH radical concentration, indicating strong antioxidant activity.

Concentration (µM)% Inhibition
1025
5055
10080

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones, suggesting its potential as an antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructural FeaturesUnique Aspects
3-Methoxytetrahydrothiophene 1,1-dioxide Methoxy group instead of isopropoxyDifferent solubility and reactivity profile
3-Ethoxytetrahydrothiophene 1,1-dioxide Ethoxy groupLower reactivity compared to isopropoxy derivative
Tetrahydrothiophene 1,1-dioxide No substituent on the third carbonLess reactive due to lack of functional groups

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isopropoxytetrahydrothiophene 1,1-dioxide
Reactant of Route 2
3-Isopropoxytetrahydrothiophene 1,1-dioxide

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